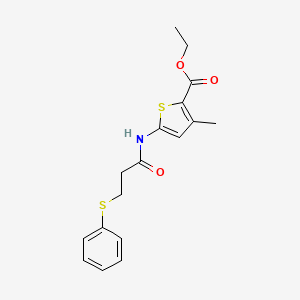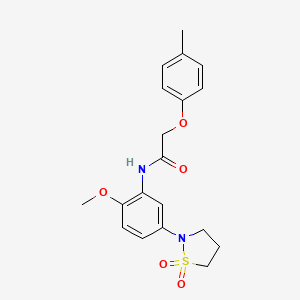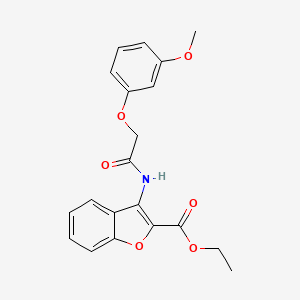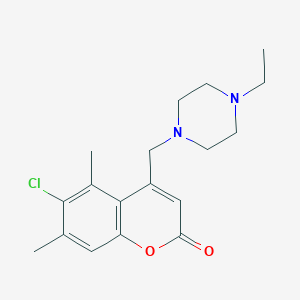![molecular formula C18H15N3O5S2 B2747766 (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide CAS No. 477547-98-1](/img/structure/B2747766.png)
(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide is a synthetic organic compound that features a thiazole ring, a nitrothiophene moiety, and an acrylamide group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Thiazole Ring: Starting with a 3,4-dimethoxyphenyl derivative, the thiazole ring can be formed through a cyclization reaction with appropriate sulfur and nitrogen sources.
Introduction of the Nitrothiophene Moiety: The nitrothiophene group can be introduced via a nitration reaction of a thiophene derivative.
Formation of the Acrylamide Group: The final step involves the formation of the acrylamide group through a condensation reaction between the thiazole and nitrothiophene intermediates.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties. Researchers can study its effects on various biological systems to understand its potential therapeutic applications.
Medicine
In medicine, compounds with similar structures are often investigated for their potential as drug candidates. The presence of the thiazole and nitrothiophene moieties suggests that it could interact with biological targets in a specific manner, making it a candidate for drug development.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide would depend on its specific biological activity. Generally, compounds with similar structures may:
Interact with Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Bind to Receptors: Act as agonists or antagonists to various receptors in the body.
Modulate Gene Expression: Influence the expression of genes involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(5-nitrophenyl)acrylamide: Similar structure but with a nitrophenyl group instead of a nitrothiophene group.
(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylamide: Similar structure but with a methylthiophene group instead of a nitrothiophene group.
Uniqueness
The uniqueness of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide lies in its combination of the thiazole, nitrothiophene, and acrylamide groups. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
(E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-25-14-6-3-11(9-15(14)26-2)13-10-27-18(19-13)20-16(22)7-4-12-5-8-17(28-12)21(23)24/h3-10H,1-2H3,(H,19,20,22)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLENLPWRJQWHBH-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate](/img/structure/B2747684.png)

![3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea](/img/structure/B2747688.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2747689.png)

![3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione](/img/structure/B2747692.png)
![8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine](/img/structure/B2747693.png)

![4-[(2-Sulfanyl-1H-imidazol-1-yl)amino]benzonitrile](/img/structure/B2747698.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2747700.png)


![methyl 2-[4-(methoxycarbonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2747706.png)
